molecular formula C24H21N5O B10919381 N-(2-cyanophenyl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(2-cyanophenyl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10919381
M. Wt: 395.5 g/mol
InChI Key: FPLDPRPFVPSIPC-UHFFFAOYSA-N
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Description

N~4~-(2-CYANOPHENYL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-CYANOPHENYL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through the reaction of appropriate starting materials under controlled conditions. Common reagents used in the synthesis include alkyl cyanoacetates and substituted aryl or heteryl amines .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free reactions and fusion methods are often employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N~4~-(2-CYANOPHENYL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted pyrazolo[3,4-b]pyridine derivatives .

Scientific Research Applications

N~4~-(2-CYANOPHENYL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(2-CYANOPHENYL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives with different substituents. Examples include:

Uniqueness

Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H21N5O

Molecular Weight

395.5 g/mol

IUPAC Name

N-(2-cyanophenyl)-1-ethyl-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H21N5O/c1-4-29-23-22(16(3)28-29)19(13-21(26-23)17-11-9-15(2)10-12-17)24(30)27-20-8-6-5-7-18(20)14-25/h5-13H,4H2,1-3H3,(H,27,30)

InChI Key

FPLDPRPFVPSIPC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)NC4=CC=CC=C4C#N

Origin of Product

United States

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